
But-2-yne-1-sulfonyl fluoride
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Overview
Description
But-2-yne-1-sulfonyl fluoride (C₄H₅FO₂S) is an organosulfur compound characterized by a sulfonyl fluoride (-SO₂F) group attached to a terminal alkyne (but-2-yne) backbone. This structure combines the reactivity of sulfonyl fluorides—known for their role in SuFEx (Sulfur Fluoride Exchange) click chemistry—with the linear geometry and electron-deficient nature of the alkyne moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-yne-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of but-2-yne-1-sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), under mild conditions . Another method includes the direct fluorosulfonylation of but-2-yne using fluorosulfonyl radicals generated from sulfuryl fluoride gas (SO2F2) or other fluorosulfonylating reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The fluoride-chloride exchange method is widely used due to its simplicity and high yield. Additionally, the use of phase transfer catalysts, such as 18-crown-6-ether, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
But-2-yne-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Addition: The triple bond in this compound can participate in electrophilic addition reactions, forming addition products with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the presence of a suitable solvent, such as acetonitrile or dichloromethane .
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and addition products with various electrophiles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
But-2-yne-1-sulfonyl fluoride has found widespread applications in scientific research, including:
Mechanism of Action
The mechanism of action of but-2-yne-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine, threonine, and cysteine, leading to covalent modification of the target proteins . This reactivity makes it a valuable tool in chemical biology for studying enzyme activity and protein interactions.
Comparison with Similar Compounds
The structural and functional attributes of But-2-yne-1-sulfonyl fluoride can be contextualized against related sulfur- and fluorine-containing compounds. Below is a detailed comparison based on molecular features, reactivity, and hazards:
Table 1: Structural and Functional Comparison
Key Observations :
Functional Group Reactivity: Sulfonyl Fluoride vs. Phosphonofluoridate: this compound’s -SO₂F group enables selective SuFEx reactions with nucleophiles (e.g., amines), contrasting with phosphonofluoridate esters (e.g., O-1-ethylheptyl ethylphosphonofluoridate), which hydrolyze rapidly and are associated with acetylcholinesterase inhibition . Alkyne vs. Nitrile: The terminal alkyne in this compound allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas nitriles (e.g., in (Prop-2-yn-1-ylsulfanyl)carbonitrile) participate in nucleophilic additions or reductions .
Hazard Profiles: this compound shares precautionary measures (e.g., avoiding inhalation) with (Prop-2-yn-1-ylsulfanyl)carbonitrile, though its fluoride group may pose additional risks if hydrolyzed to release HF .
Research Findings and Limitations
- Gaps in Data : Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from analogs. For example, sulfonyl fluorides like phenyl fluorosulfate exhibit high SuFEx efficiency (~10⁴ M⁻¹s⁻¹), suggesting similar kinetics for this compound .
- Toxicology: The compound’s alkyne group may confer unique metabolic pathways compared to non-alkynylated sulfonyl fluorides, warranting further investigation .
Biological Activity
But-2-yne-1-sulfonyl fluoride (BSF) is a compound that has garnered attention in the fields of medicinal chemistry and chemical biology due to its unique reactivity and potential biological applications. This article explores the biological activity of BSF, focusing on its mechanism of action, efficacy as a covalent inhibitor, and relevant case studies.
Overview of this compound
This compound is classified as a sulfonyl fluoride, a category of compounds known for their electrophilic properties. These compounds can form covalent bonds with nucleophilic residues in proteins, making them valuable tools in drug discovery and development.
The primary mechanism by which BSF exerts its biological activity is through covalent modification of target proteins. This involves the formation of a stable bond between the sulfonyl fluoride group and nucleophilic amino acids, such as serine, cysteine, or lysine, within the active sites of enzymes. The resulting modification can lead to irreversible inhibition of enzyme activity.
Biological Activity and Efficacy
Recent studies have demonstrated the efficacy of sulfonyl fluorides, including BSF, as covalent inhibitors against various proteins. For instance, in a study focused on human neutrophil elastase (hNE), BSF derivatives exhibited significant selectivity and potency. One derivative showed an IC50 value of 0.24 μM with over 833-fold selectivity against cathepsin G, another serine protease .
Table 1: Biological Activity of BSF Derivatives
Compound | Target Protein | IC50 (μM) | Selectivity Ratio |
---|---|---|---|
Benzene-1,2-disulfonyl fluoride | hNE | 0.24 | >833 |
2-(Fluorosulfonyl)phenyl fluorosulfate | hNE | 2.2 | Not specified |
Case Studies
Case Study 1: Inhibition of Human Neutrophil Elastase
In a systematic screening of sulfonyl fluoride compounds against hNE, researchers identified several potent inhibitors. The study utilized high-resolution mass spectrometry to confirm covalent binding to the active site serine residue (Ser195) of hNE. The binding was characterized by a bond distance of approximately 1.6 Å, indicating strong interaction .
Case Study 2: Targeting CAII and KRAS4B
A separate investigation assessed the reactivity of sulfonyl fluorides against carbonic anhydrase II (CAII) and KRAS4B G12D mutants. The study revealed that while many compounds showed limited non-specific binding, some sulfonyl fluorides effectively modified CAII at specific nucleophilic sites. This highlights the potential for developing selective inhibitors targeting specific protein conformations .
Structural Insights
The structural basis for the activity of BSF derivatives has been explored through various biophysical techniques. For example, X-ray crystallography has provided insights into how these compounds interact with target proteins at the atomic level, revealing critical interactions that contribute to their inhibitory effects .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing But-2-yne-1-sulfonyl fluoride, and how can its purity be verified?
- Methodological Answer : Synthesis typically involves fluorination of the corresponding sulfonyl chloride precursor using reagents like KF or AgF under anhydrous conditions. Post-reaction purification via fractional distillation or column chromatography is critical. Purity verification requires analytical techniques such as ¹H/¹³C NMR (to confirm structural integrity), mass spectrometry (for molecular weight validation), and HPLC (to quantify impurities). Stability during storage should be monitored using spectroscopic methods under inert atmospheres .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Reactivity with moisture necessitates storage in anhydrous conditions (e.g., molecular sieves). Waste must be segregated into halogenated solvent containers and processed by licensed hazardous waste facilities to prevent environmental release. Emergency protocols should include neutralization with bicarbonate solutions and immediate rinsing for spills .
Q. How can researchers characterize the reactivity of this compound with common nucleophiles?
- Methodological Answer : Perform kinetic studies using nucleophiles (e.g., amines, thiols) in aprotic solvents (e.g., DMF, THF) under controlled temperatures. Monitor reaction progress via FT-IR (to track sulfonyl fluoride peak disappearance) and LC-MS (to identify intermediates/products). Compare rate constants with other sulfonyl fluorides (e.g., benzenesulfonyl fluoride) to establish relative reactivity trends .
Advanced Research Questions
Q. How does the alkyne moiety in this compound influence its stability and reactivity compared to saturated sulfonyl fluorides?
- Methodological Answer : The electron-withdrawing alkyne group enhances electrophilicity at the sulfur center, accelerating nucleophilic substitution but potentially reducing thermal stability. Use DSC (Differential Scanning Calorimetry) to assess decomposition temperatures. Computational modeling (e.g., DFT) can predict charge distribution and reaction pathways. Compare experimental data with analogs like 4-oxopiperidine-1-sulfonyl fluoride, which lacks alkyne-induced strain .
Q. What strategies can resolve contradictions in reported data on the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Design controlled hydrolysis experiments across pH gradients (acidic, neutral, alkaline) using buffered solutions. Quantify hydrolysis products (e.g., sulfonic acids) via ion chromatography or titration . Reconcile discrepancies by standardizing experimental conditions (e.g., ionic strength, temperature) and validating methods through inter-laboratory reproducibility studies. Cross-reference with PubChem data on analogous compounds to identify outliers .
Q. How can researchers optimize reaction conditions for this compound in covalent inhibitor synthesis while minimizing side reactions?
- Methodological Answer : Employ DoE (Design of Experiments) to evaluate variables like solvent polarity, catalyst presence (e.g., DMAP), and stoichiometry. Use stopped-flow UV-Vis spectroscopy to monitor rapid intermediate formation. Mitigate side reactions (e.g., alkyne polymerization) by introducing radical scavengers (e.g., BHT) or lowering reaction temperatures. Validate selectivity via X-ray crystallography of inhibitor-protein adducts .
Q. What advanced techniques are suitable for studying the environmental impact of this compound degradation byproducts?
- Methodological Answer : Conduct LC-HRMS (High-Resolution Mass Spectrometry) to identify degradation products in simulated environmental matrices (soil, water). Assess toxicity using microbial bioassays (e.g., Vibrio fischeri luminescence inhibition) and QSAR (Quantitative Structure-Activity Relationship) modeling. Compare degradation pathways with fluorinated analogs to predict long-term ecological risks .
Q. Data Contradiction and Validation
Q. How should researchers address conflicting reports on the catalytic efficiency of this compound in enzyme inhibition studies?
- Methodological Answer : Standardize assay conditions (enzyme concentration, buffer composition) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization). Perform kinetic isotope effect (KIE) studies to distinguish between covalent and non-covalent binding mechanisms. Collaborate with independent labs to replicate results and publish raw datasets for transparency .
Properties
Molecular Formula |
C4H5FO2S |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
but-2-yne-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h4H2,1H3 |
InChI Key |
CRKPNZYEIIOTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCS(=O)(=O)F |
Origin of Product |
United States |
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